2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a sulfonyl group, a methoxyphenyl group, and an isoindole dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoindole dione core. This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines. The resulting isoindole dione is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), amines (NH3, RNH2), and alkyl halides (R-X) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzenesulfonyl-isoindole dione, while reduction of the sulfonyl group can produce 2-{[(4-methoxyphenyl)thio]oxy}-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione
- 2-{[(4-nitrophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione
- 2-{[(4-methylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione
Uniqueness
2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione is unique due to the presence of the methoxy group, which can undergo various chemical modifications, enhancing its versatility in synthetic applications. Additionally, the methoxy group can influence the compound’s biological activity, making it a valuable candidate for drug development and other biomedical applications.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-methoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6S/c1-21-10-6-8-11(9-7-10)23(19,20)22-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBDMJCPHXJUPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366939 | |
Record name | 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67695-82-3 | |
Record name | 2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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